REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]1COCC1.[C:8]1([C:14]2[N:15]=[CH:16][NH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CI>ClCCl>[CH3:3][N:17]1[CH:18]=[C:14]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:15]=[CH:16]1.[CH3:3][N:15]1[C:14]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:18][N:17]=[CH:16]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CNC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 10 mL water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting liquid was partitioned between water/brine and DCM
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhyd sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography, 120 g, 60 min, 0-50% 90/10 DCM/MeOH in DCM
|
Duration
|
60 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC(=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC=C1C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]1COCC1.[C:8]1([C:14]2[N:15]=[CH:16][NH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CI>ClCCl>[CH3:3][N:17]1[CH:18]=[C:14]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:15]=[CH:16]1.[CH3:3][N:15]1[C:14]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:18][N:17]=[CH:16]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CNC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 10 mL water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting liquid was partitioned between water/brine and DCM
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhyd sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography, 120 g, 60 min, 0-50% 90/10 DCM/MeOH in DCM
|
Duration
|
60 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC(=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC=C1C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |